

optimizing CC-90003 dosage to minimize toxicity in animal models

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

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Technical Support Center: CC-90003

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **CC-90003** to minimize toxicity in animal models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CC-90003**?

A1: **CC-90003** is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.^{[1][2]} By binding to ERK1/2, it prevents their activation and blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway.^[2] This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.^[2]

Q2: In which animal models has **CC-90003** shown efficacy?

A2: **CC-90003** has demonstrated preclinical efficacy in various xenograft and patient-derived xenograft (PDX) models of cancers with activating mutations in the MAPK pathway, particularly KRAS mutations.^{[3][4][5]} Efficacious models include those for pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer.^[3]

Q3: What is the recommended starting dose for **CC-90003** in mouse models?

A3: Based on preclinical studies, a common starting dose for oral administration in mice is in the range of 25-50 mg/kg, administered once daily (qd) or twice daily (bid).^{[1][5]} The minimally efficacious dose in an HCT-116 xenograft model was determined to be 50 mg/kg once daily.^[5] However, the optimal dose will depend on the specific tumor model and the desired balance between efficacy and toxicity.

Q4: What is the known toxicity profile of **CC-90003** in animals?

A4: The most significant toxicity observed with **CC-90003** is neurotoxicity.^{[6][7]} Preclinical studies in dogs revealed reversible peripheral neuropathy.^{[6][7]} Interestingly, mice did not show signs of neuropathy at similar daily dosing regimens, suggesting a species-specific toxicity.^[6]^[7] In the HCT-116 xenograft model, doses of 50 mg/kg bid and 75 mg/kg bid led to mortality.^[1] The clinical development of **CC-90003** was discontinued due to neurotoxicity observed in a Phase Ia trial in humans.^[6]

Q5: How should **CC-90003** be prepared for oral administration in mice?

A5: A commonly used vehicle for the oral gavage of **CC-90003** (free base) in mice is a suspension of 5% DMSO, 15% Solutol, and 80% PBS.^[1] It is recommended to prepare the formulation fresh daily.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected animal mortality	<ul style="list-style-type: none">- Dose is too high for the specific animal strain or model.- Improper formulation leading to poor solubility and absorption.- Off-target toxicities.	<ul style="list-style-type: none">- Reduce the dose and/or the frequency of administration.- Ensure the vehicle is appropriate and the drug is fully suspended before each administration.- Monitor animals closely for any signs of distress and consider a full necropsy to determine the cause of death.
Lack of tumor growth inhibition	<ul style="list-style-type: none">- The tumor model is resistant to ERK inhibition.- Insufficient drug exposure due to low dosage or poor bioavailability.- Incorrect administration of the compound.	<ul style="list-style-type: none">- Confirm the activation of the MAPK pathway in your tumor model.- Consider a dose-escalation study to determine the maximally tolerated and efficacious dose.- Ensure proper oral gavage technique to deliver the full intended dose.
Signs of neurotoxicity in non-rodent models (e.g., gait disturbance, weakness)	<ul style="list-style-type: none">- On-target (ERK inhibition) and/or off-target kinase inhibition affecting neuronal function.	<ul style="list-style-type: none">- Immediately reduce the dose or discontinue treatment.- Monitor the animal closely for recovery.- Consider using a different animal model if neurotoxicity is a limiting factor for your study.
Significant body weight loss (>15%)	<ul style="list-style-type: none">- General toxicity of the compound.- Dehydration or reduced food intake due to adverse effects.	<ul style="list-style-type: none">- Reduce the dose of CC-90003.- Provide supportive care, such as supplemental hydration and palatable food.- Monitor body weight at least three times per week.

Data Presentation

Table 1: Summary of **CC-90003** Efficacy in Preclinical Models

Cancer Type	Animal Model	Dosage Regimen	Observed Efficacy	Reference
Colorectal Cancer	HCT-116 Xenograft	12.5 mg/kg bid	Tumor Growth Inhibition	[1]
Colorectal Cancer	HCT-116 Xenograft	25 mg/kg bid	Tumor Growth Inhibition	[1]
Colorectal Cancer	HCT-116 Xenograft	50 mg/kg qd	65% Tumor Growth Inhibition	[5]
Colorectal Cancer	HCT-116 Xenograft	100 mg/kg qd	Tumor Growth Inhibition	[1]
Lung Cancer	LXFA-983 PDX	50 mg/kg qd	Tumor Stasis	[3]
Pancreatic Cancer	PAXF-2059 PDX	50 mg/kg qd	Tumor Stasis	[3]
Colorectal Cancer	CXF-243 PDX	50 mg/kg qd	Less Responsive	[3]

Table 2: Observed Toxicities of **CC-90003** in Animal Models

Animal Model	Dosage Regimen	Observed Toxicity	Reference
Mouse (HCT-116 Xenograft)	50 mg/kg bid	Mortality	[1]
Mouse (HCT-116 Xenograft)	75 mg/kg bid	Mortality	[1]
Dog	Not specified	Reversible Peripheral Neuropathy	[6][7]
Mouse	Daily dosing	No signs of neuropathy	[6][7]

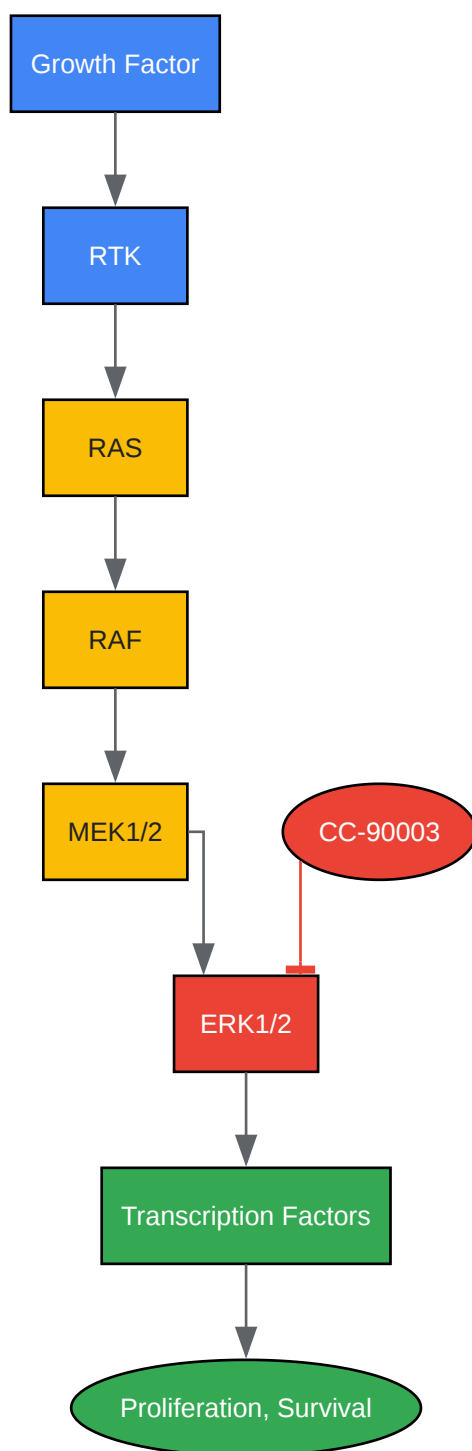
Experimental Protocols

Protocol 1: In Vivo Efficacy Study of **CC-90003** in a Subcutaneous Xenograft Mouse Model

- Cell Culture and Implantation:
 - Culture HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
 - Harvest cells during the exponential growth phase.
 - Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium).
 - Subcutaneously inject 1×10^6 to 5×10^6 cells in a volume of 100-200 μ L into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - When tumors reach a volume of approximately 100-200 mm^3 , randomize the mice into treatment and control groups.

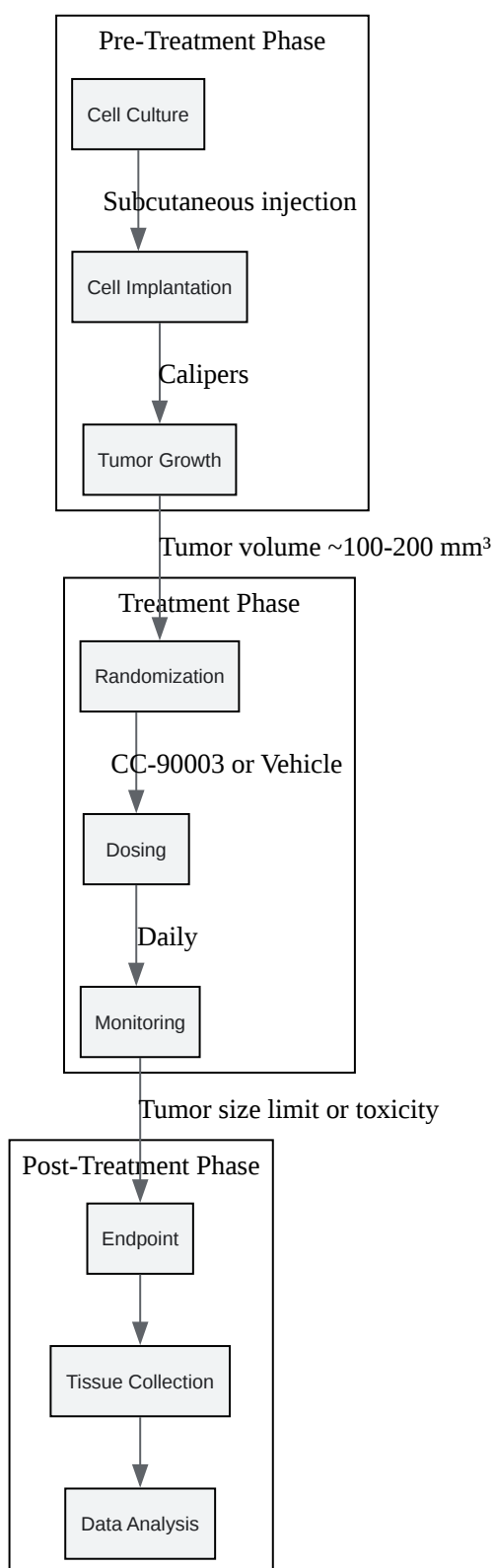
- Drug Preparation and Administration:
 - Prepare the vehicle: 5% DMSO, 15% Solutol, and 80% PBS.
 - Prepare the **CC-90003** formulation fresh daily by suspending the required amount of the compound in the vehicle to achieve the desired concentration for the target dose (e.g., 50 mg/kg).
 - Administer the formulation or vehicle control to the mice via oral gavage once or twice daily.
- Animal Monitoring for Efficacy and Toxicity:
 - Measure tumor volume 2-3 times per week.
 - Record body weight 2-3 times per week.
 - Monitor the mice daily for clinical signs of toxicity, including changes in behavior (lethargy, hunched posture), ruffled fur, and signs of dehydration.
- Study Endpoint and Tissue Collection:
 - Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
 - At necropsy, excise and weigh the tumors.
 - Collect tissues for further analysis (e.g., pharmacodynamics, histology) as required.

Mandatory Visualizations



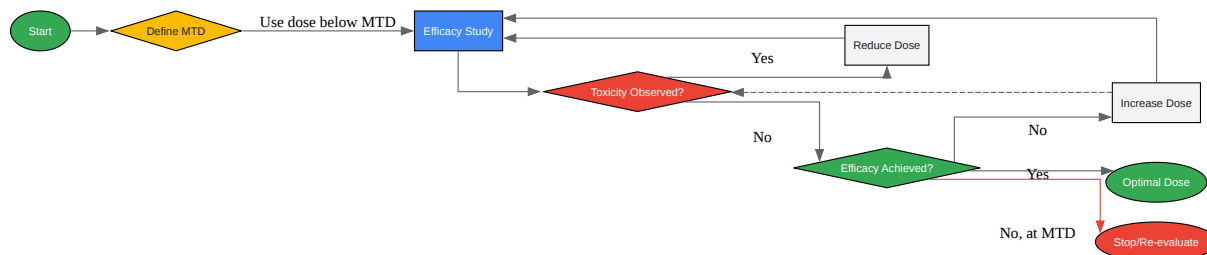
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Caption: MAPK signaling pathway and the inhibitory action of **CC-90003** on ERK1/2.



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Caption: Experimental workflow for an in vivo efficacy study of **CC-90003**.



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Caption: Logical workflow for optimizing **CC-90003** dosage in animal models.

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